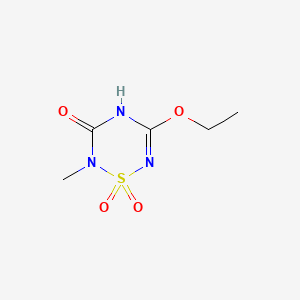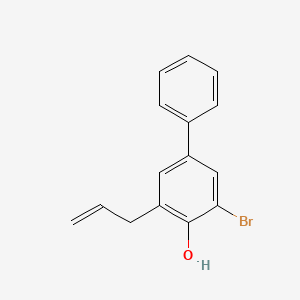
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline
概要
説明
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and trimethylsilanylethynyl groups attached to a phenylamine core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilanylethynyl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
科学的研究の応用
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the bromine, trifluoromethyl, and trimethylsilanylethynyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-chloro-4-(trifluoromethyl)phenylamine
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trimethylsilanylethynyl group, in particular, provides opportunities for further functionalization and coupling reactions, making this compound valuable in synthetic organic chemistry .
特性
CAS番号 |
875306-21-1 |
|---|---|
分子式 |
C12H13BrF3NSi |
分子量 |
336.22 g/mol |
IUPAC名 |
2-bromo-4-(trifluoromethyl)-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H13BrF3NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)7-10(13)11(8)17/h6-7H,17H2,1-3H3 |
InChIキー |
ZFGIBZWSMZWJIG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol](/img/structure/B8290558.png)


![2-Bromo-6-butylbenzo[d]thiazole](/img/structure/B8290580.png)





![5-Bromomethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B8290612.png)
